Apoptosis-Independent Growth Inhibition in HL-60 Cells
In a direct comparative study of five flavonols isolated from sea buckthorn, pentamethylquercetin (PMQ) demonstrated the highest potency for growth inhibition in HL-60 human promyelocytic leukemia cells at a fixed concentration. Critically, PMQ achieved this superior growth inhibition without inducing apoptosis, a mechanism employed by its less methylated counterparts quercetin, kaempferol, and myricetin [1]. This indicates a distinct, non-apoptotic mechanism of action for the fully methylated derivative [1].
| Evidence Dimension | Cell Growth Inhibition Potency (Rank Order) and Apoptosis Induction |
|---|---|
| Target Compound Data | Rank #1 in growth inhibition; No apoptosis induced (no DNA fragmentation or apoptotic nuclear morphology) |
| Comparator Or Baseline | Rank #4 (Quercetin); Rank #5 (Kaempferol); Rank #6 (Myricetin); All comparators induced apoptosis (dose-dependent DNA fragmentation and chromatin condensation) |
| Quantified Difference | Quantitative rank difference of 3 positions relative to quercetin; qualitative difference in mechanism (non-apoptotic vs. apoptotic). |
| Conditions | HL-60 human promyelocytic leukemia cells treated with flavonols at 20 μM concentration. |
Why This Matters
This data is crucial for researchers investigating non-apoptotic cell death or growth arrest mechanisms in leukemia, where PMQ provides a unique tool compound devoid of the confounding pro-apoptotic effects of the parent flavonoid.
- [1] Hibasami, H., et al. (2005). Isolation of five types of flavonol from seabuckthorn (Hippophae rhamnoides) and induction of apoptosis by some of the flavonols in human promyelotic leukemia HL-60 cells. International Journal of Molecular Medicine, 15(5), 805-810. View Source
